Methyl 4-borono-3-chlorobenzoate

CAS No.: 603122-80-1

Cat. No.: VC2272721

Molecular Formula: C8H8BClO4

Molecular Weight: 214.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 603122-80-1 |

|---|---|

| Molecular Formula | C8H8BClO4 |

| Molecular Weight | 214.41 g/mol |

| IUPAC Name | (2-chloro-4-methoxycarbonylphenyl)boronic acid |

| Standard InChI | InChI=1S/C8H8BClO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,1H3 |

| Standard InChI Key | ITEQHBSWRMYSRP-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=C(C=C1)C(=O)OC)Cl)(O)O |

| Canonical SMILES | B(C1=C(C=C(C=C1)C(=O)OC)Cl)(O)O |

Introduction

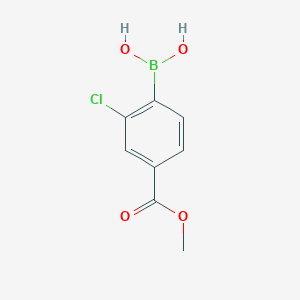

Chemical Identity and Structure

Methyl 4-borono-3-chlorobenzoate is characterized by a benzoate core structure with multiple functional groups contributing to its reactivity profile. The compound has a molecular formula of C8H8BClO4 and a molecular weight of 214.41 g/mol . Its structure features a benzene ring substituted with a boronic acid group (-B(OH)2), a chlorine atom at the 3-position, and a methyl ester group at the 4-position. This particular arrangement of substituents gives the compound its distinctive chemical behavior and reactivity patterns.

The compound is also known by alternative names including 2-chloro-4-(methoxycarbonyl)phenylboronic acid, which better describes the position of substituents around the aromatic ring . The presence of both electron-withdrawing (chloro, ester) and electron-donating (boronic acid) groups contributes to its unique electronic properties and potential applications in synthetic chemistry.

Structural Identifiers

Various structural identifiers are used to uniquely characterize this compound:

These identifiers provide standardized representations of the compound's structure that facilitate database searches and structural comparisons in chemical informatics.

Physical and Chemical Properties

Methyl 4-borono-3-chlorobenzoate exhibits specific physical and chemical properties that influence its behavior in various chemical environments and applications. Understanding these properties is crucial for researchers working with this compound.

Physical Properties

The compound typically appears as a white to almost white solid, ranging from powder to crystalline form . Its melting point falls within the range of 140-142°C . Several other physical properties have been predicted through computational methods:

Solubility and Stability

Methyl 4-borono-3-chlorobenzoate is reported to be soluble in methanol, which is a common characteristic of many boronic acids and their derivatives . This solubility profile is important for applications in synthetic chemistry where the compound needs to be dissolved in appropriate solvents for reactions. The compound contains varying amounts of anhydride, which suggests potential cyclization between boronic acid groups to form boroxines, a common behavior of arylboronic acids .

For storage stability, it is recommended to keep the compound under inert atmosphere at 2-8°C, suggesting potential sensitivity to air, moisture, or higher temperatures . These storage conditions are typical for boronic acids, which can undergo oxidation or other degradation pathways when exposed to air for extended periods.

Spectroscopic Properties

While specific spectroscopic data is limited in the search results, mass spectrometry characteristics have been predicted:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 215.02770 | 139.9 |

| [M+Na]+ | 237.00964 | 151.8 |

| [M+NH4]+ | 232.05424 | 146.9 |

| [M+K]+ | 252.98358 | 147.7 |

| [M-H]- | 213.01314 | 139.6 |

| [M+Na-2H]- | 234.99509 | 144.6 |

| [M]+ | 214.01987 | 141.6 |

| [M]- | 214.02097 | 141.6 |

These predicted collision cross-section (CCS) values and mass-to-charge ratios (m/z) can be valuable for analytical identification and characterization of the compound using mass spectrometry techniques .

Applications and Research Significance

Methyl 4-borono-3-chlorobenzoate has several potential applications in organic synthesis and pharmaceutical research, primarily due to its boronic acid functionality and substitution pattern.

Synthetic Applications

The boronic acid group in this compound makes it particularly valuable for:

-

Suzuki-Miyaura cross-coupling reactions: The boronic acid functionality can participate in palladium-catalyzed coupling with aryl halides to form carbon-carbon bonds

-

Building block in organic synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules

-

Pharmaceutical precursor: The unique substitution pattern may be useful in constructing biologically active compounds

While the search results don't provide specific examples of research applications for this exact compound, boronic acids with similar structures have been extensively used in medicinal chemistry and materials science.

Related Compounds and Comparative Analysis

Understanding the relationship between Methyl 4-borono-3-chlorobenzoate and structurally similar compounds provides valuable context for its chemical behavior and potential applications.

Structural Analogs

Several related compounds appear in the search results:

-

Methyl 4-bromo-3-chlorobenzoate (C8H6BrClO2, CAS: 117738-74-6) : This analog contains a bromine instead of the boronic acid group

-

Methyl 3-chloro-4-formylbenzoate (C9H7ClO3, CAS: 74733-26-9) : Features an aldehyde group instead of the boronic acid

-

Methyl 4-(bromomethyl)-3-chlorobenzoate (C9H8BrClO2, CAS: 74733-30-5) : Contains a bromomethyl group in place of the boronic acid

These structural variations can significantly impact reactivity, physical properties, and potential applications. For instance, while Methyl 4-borono-3-chlorobenzoate can participate in Suzuki coupling reactions as a nucleophilic partner, Methyl 4-bromo-3-chlorobenzoate would serve as an electrophilic partner in such reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume